molecular formula C21H23N5O4 B2489800 benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887463-57-2

benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2489800
CAS No.: 887463-57-2
M. Wt: 409.446
InChI Key: WOIRCZLNNQHNMR-UHFFFAOYSA-N
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Description

Benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is an organic compound characterized by a fused imidazo[2,1-f]purine structure. It’s intriguing due to its potential applications in various scientific fields. The compound is notable for its complex structure, integrating multiple functional groups that enable diverse chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves a multistep process:

  • Formation of the imidazo[2,1-f]purine core: This may start with the cyclization of appropriate precursor compounds under conditions promoting imidazole ring formation.

  • Functional Group Transformations: Subsequent steps would involve modifications to introduce the dimethyl, dioxo, and propyl groups, often through selective alkylations, oxidations, and esterifications.

  • Final Coupling: The benzyl and acetate groups are introduced via esterification reactions, using catalysts and solvents to drive the ester bond formation.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized using continuous flow reactors to maintain precise reaction conditions and maximize yield. Use of high-throughput screening of catalysts and reaction conditions can streamline the process, ensuring scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, forming benzaldehyde derivatives.

  • Reduction: Reduction reactions could potentially target the imidazole or purine rings, though these would require careful control to avoid over-reduction.

  • Substitution: Nucleophilic and electrophilic substitutions are possible, especially at positions where steric hindrance is minimal.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.

  • Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Conditions would vary based on the substitution, with bases or acids catalyzing these reactions.

Major Products

The major products depend on the nature of the reaction:

  • Oxidation: Produces benzaldehyde derivatives.

  • Reduction: Generates reduced imidazole or purine rings.

  • Substitution: Yields various substituted analogs with altered functional groups.

Scientific Research Applications

Benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has extensive applications:

  • Chemistry: Used as an intermediate in organic synthesis, providing a scaffold for further functionalization.

  • Medicine: Investigated for its pharmacological properties, possibly targeting specific receptors or enzymes due to its purine-like structure.

  • Industry: May find uses in material science, particularly in the development of new polymers or coatings.

Mechanism of Action

The compound's mechanism of action is largely determined by its interaction with biological macromolecules:

  • Molecular Targets: Potentially interacts with enzymes or receptors, mimicking naturally occurring purines.

  • Pathways: Could modulate pathways related to nucleotide synthesis or signal transduction, owing to its structural similarity to bioactive purines.

Comparison with Similar Compounds

When compared to other similar compounds, benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate stands out due to its unique functionalization pattern:

  • Similar Compounds: Examples include adenine derivatives, guanine derivatives, and other purine analogs.

  • Uniqueness: Its distinct ester-linked benzyl group and specific dimethyl, dioxo, and propyl substitutions enhance its potential interactions and applications.

And there you have it—a comprehensive overview of this fascinating compound. What catches your interest the most here?

Properties

IUPAC Name

benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-4-10-24-14(2)11-25-17-18(22-20(24)25)23(3)21(29)26(19(17)28)12-16(27)30-13-15-8-6-5-7-9-15/h5-9,11H,4,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIRCZLNNQHNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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